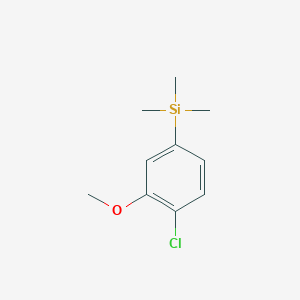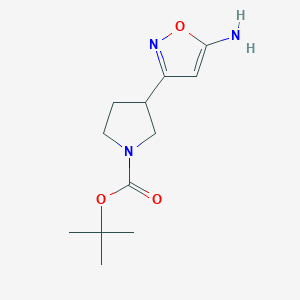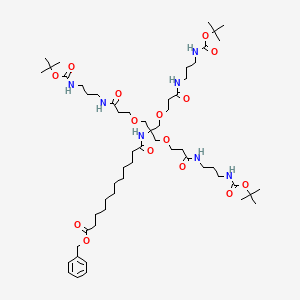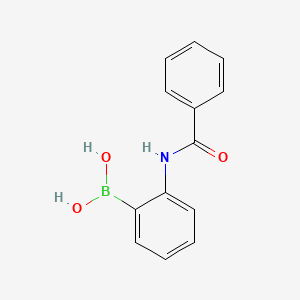
1-Bromo-5-isothiocyanatonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-isothiocyanatonaphthalene is an organic compound with the molecular formula C11H6BrNS and a molecular weight of 264.14 g/mol It is a derivative of naphthalene, where a bromine atom and an isothiocyanate group are substituted at the 1 and 5 positions, respectively
Preparation Methods
1-Bromo-5-isothiocyanatonaphthalene can be synthesized through several methodsThe bromination reaction typically uses bromine (Br2) in the presence of a catalyst or under specific conditions to ensure selective substitution at the desired position . The isothiocyanate group can be introduced using reagents such as thiophosgene (CSCl2) or potassium thiocyanate (KSCN) under appropriate conditions .
Chemical Reactions Analysis
1-Bromo-5-isothiocyanatonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide (CN-) to form nitriles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Common reagents used in these reactions include bromine, potassium thiocyanate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-5-isothiocyanatonaphthalene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Bromo-5-isothiocyanatonaphthalene involves its interaction with specific molecular targets. The bromine atom and isothiocyanate group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Bromo-5-isothiocyanatonaphthalene can be compared with other similar compounds, such as:
1-Bromonaphthalene: A simpler derivative of naphthalene with only a bromine atom substituted at the 1 position.
1-Chloronaphthalene: Similar to 1-bromonaphthalene but with a chlorine atom instead of bromine.
1-Fluoronaphthalene: Another similar compound with a fluorine atom substituted at the 1 position.
The uniqueness of this compound lies in the presence of both bromine and isothiocyanate groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C11H6BrNS |
|---|---|
Molecular Weight |
264.14 g/mol |
IUPAC Name |
1-bromo-5-isothiocyanatonaphthalene |
InChI |
InChI=1S/C11H6BrNS/c12-10-5-1-4-9-8(10)3-2-6-11(9)13-7-14/h1-6H |
InChI Key |
OGBWNACYQYSRBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13703163.png)



![1-Boc-4-[(2-Hydroxyethyl)sulfonyl]piperidine](/img/structure/B13703193.png)



